molecular formula C20H32O4 B032345 6-trans-12-epi-Leukotriene B4 CAS No. 71548-19-1

6-trans-12-epi-Leukotriene B4

Cat. No. B032345
CAS RN: 71548-19-1
M. Wt: 336.5 g/mol
InChI Key: VNYSSYRCGWBHLG-CTOJTRLNSA-N
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Description

Leukotriene B4 (LTB4) is a potent bioactive molecule involved in inflammation and immune responses. It is synthesized from arachidonic acid via the leukotriene A4 hydrolase (LTA4H) pathway, playing critical roles in various inflammatory diseases (Grice & Gomez, 2008).

Synthesis Analysis

The enzymatic conversion of leukotriene A4 (LTA4) to LTB4 is catalyzed by LTA4H, a process that is central to the inflammatory response. Inhibitors targeting this pathway have been explored for therapeutic purposes, highlighting the enzyme's critical role in diseases like asthma and inflammatory bowel disease (Grice & Gomez, 2008).

Molecular Structure Analysis

Leukotrienes are characterized by their unique conjugated triene structure, which is critical for their biological activity. The specific configuration of LTB4 involves conjugated double bonds and hydroxyl groups, contributing to its potent inflammatory action (Singh et al., 2013).

Chemical Reactions and Properties

LTB4's interactions with specific receptors, such as BLT1 and BLT2, trigger various cellular responses, including chemotaxis, cytokine release, and modulation of immune cell activity. These interactions underline LTB4's role in inflammation and immune regulation (Rubinstein & Dvash, 2017).

Physical Properties Analysis

As a lipid mediator, LTB4 is hydrophobic, enabling it to readily diffuse across cell membranes and interact with intracellular signaling pathways. Its solubility and stability in biological systems are crucial for its function as a signaling molecule in various pathological conditions.

Chemical Properties Analysis

LTB4's chemical properties, including reactivity and interactions with receptors, are foundational to its role in promoting inflammation and immune responses. The molecule's ability to bind to and activate G-protein-coupled receptors illustrates its significance in mediating cellular responses to injury or infection (Singh et al., 2013; Rubinstein & Dvash, 2017).

Scientific Research Applications

  • Binding to Human Polymorphonuclear Leukocytes : LTB4 has a specific binding site on human polymorphonuclear leukocytes, indicating potential pharmacological responses (Kreisle & Parker, 1983).

  • Novel Metabolic Pathway : A novel pathway for 6-trans-LTB4 metabolism in human polymorphonuclear leukocytes involves the reduction of double bonds and subsequent hydroxylation to 20-hydroxy metabolites (Powell, 1986).

  • Chemotactic Properties : LTB4 is a highly specific chemotactic agent for human neutrophils, with its properties influenced by its structure and methylation status (Dahinden, Clancy, & Hugli, 1984).

  • Isomerase Reaction in Rat Kidney : Rat kidney homogenates show an isomerase reaction converting LTB4 to its 6-trans isomer, suggesting a new pathway for biological degradation of LTB4 (Breuer & Hammarström, 1987).

  • Inhibition of Leukotriene B4 Production : Leukotriene A3 inhibits the production of LTB4 by rat and human neutrophils (Evans et al., 1985).

  • Gas Chromatographic Analysis : D6-LTB4 is an effective internal standard for gas chromatographic mass spectrometric analysis of LTB4 in biological samples (Tsikas, Fauler, & Frölich, 1992).

  • Role of Asp-375 in Leukotriene A4 Hydrolase : Asp-375 is critical in leukotriene A4 hydrolase for the stereoselective introduction of the 12R-hydroxyl group and the biological activity of LTB4 (Rudberg et al., 2002).

  • Non-enzymatic Hydrolysis of Leukotriene A4 : In aqueous media, this results in the production of 6-trans-LTB4 and 6-trans-12-epi-LTB4, among other compounds (Riendeau et al., 1997).

  • Lipoxygenase Activities : Potato tuber lipoxygenase has dual lipoxygenase activities, catalyzing LTB4 synthesis from arachidonic acid (Shimizu, Rådmark, & Samuelsson, 1984).

  • Conversion to Dihydro and Tetrahydro Metabolites : Porcine leukocytes metabolize 6-trans-LTB4 and 12-epi-6-trans-LTB4 more extensively than LTB4, through different reductase pathways (Powell & Gravelle, 1990).

Future Directions

The future directions of research on 6-trans-12-epi-Leukotriene B4 could involve further investigation into its reduced activity for the LTB4 receptor on human neutrophils and on guinea pig lung membranes . It could also involve exploring its weak agonist activity at both the recombinant human BLT1 and BLT2 receptors .

properties

IUPAC Name

(5S,6E,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSSYRCGWBHLG-CTOJTRLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@@H](/C=C/C=C/C=C/[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315522
Record name 6-trans-12-epi-LTB4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-trans-12-epi-Leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6-trans-12-epi-Leukotriene B4

CAS RN

71548-19-1
Record name 6-trans-12-epi-LTB4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71548-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-trans-12-epi-LTB4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-trans-12-epi-Leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
M Bhat, A Lindgren, S Eketjäll, R Hidi, P Schatz… - Bioanalysis, 2019 - Future Science
… (B) Same plasma pool stored at room temperature for 3 days, stereoisomers are present, 6-trans and 6-trans-12 epi leukotriene B4 and two unidentified peaks. Chromatogram analysed …
Number of citations: 2 www.future-science.com
A Hopke, T Lin, AK Scherer, AE Shay, KD Timmer… - Iscience, 2022 - cell.com
Neutrophil swarming is an emergent host defense mechanism triggered by targets larger than a single neutrophil's capacity to phagocytose. Swarming synergizes neutrophil functions, …
Number of citations: 7 www.cell.com
DJ Meyers, RS Berk - Infection and immunity, 1990 - Am Soc Microbiol
… This inflammation was characterized by the accumulation of inflammatory cells and plasma protein and the release of arachidonic acidmetabolites (6-trans-12-epileukotriene B4 [LTB4], …
Number of citations: 115 journals.asm.org
PB Costello, AN Baer, FA Green - Annals of the rheumatic diseases, 1992 - ard.bmj.com
Forty six synovial fluid samples from 42 patients with inflammatory joint disease were analysed by reversed phase high performance liquid chromatography to determine 5-lipoxygenase …
Number of citations: 7 ard.bmj.com
AM Tokheim, BL Martin - Bioorganic chemistry, 2006 - Elsevier
… The leukotriene most effective as an inhibitor, 6-trans-12-epi-leukotriene B4, does not have significant biological activity compared to its parent molecule. Leukotriene B4 and lipoxins …
Number of citations: 6 www.sciencedirect.com
H Abromeit, AM Schaible, O Werz… - Journal of Chromatography …, 2012 - Elsevier
A new sensitive method using α-cyclodextrin-modified micellar electrokinetic chromatography has been developed to separate and quantify arachidonic acid metabolites of the …
Number of citations: 14 www.sciencedirect.com
Y Tanihiro, M Yoshiyuki, O Kenkichi, Y Shozo - Biochimica et Biophysica …, 1982 - Elsevier
When arachidonic acid was incubated with porcine polymorphonuclear leukocytes, 12-hydroxy-5,8,10,14-eicosatetraenoic acid was produced as a major product. The production of this …
Number of citations: 150 www.sciencedirect.com
P Borgeat, BF de Laclos, S Picard, J Drapeau… - Prostaglandins, 1982 - Elsevier
… Incubation of peripheral blood leukoc~ytes with arachidonic acid (and ionophore A23187) led to the formation of leukotriene B~, A6-trans-leukotriene B%, ~6-trans-12epi-leukotriene B4…
Number of citations: 93 www.sciencedirect.com
X Yu, Q Zheng, Y He, D Yu, G Chang, C Chen… - Frontiers in …, 2022 - frontiersin.org
… Plasma levels of 5-hydroxyeicosatetraenoic acid (5-HETE), 6-trans-12-epi-leukotriene B4 (6t,12e-LTB 4 ), and resolvin D2 (RvD 2 ) were upregulated, and stachydrine, dowicide A, …
Number of citations: 6 www.frontiersin.org
S Hammarström - Annual review of biochemistry, 1983 - annualreviews.org
… Leukotriene B4 was more potent than 6-trans or 6-trans-12-epi leukotriene B4 and leukotriene C4 did not stimulate directional or random motion. A similar specificity pattern was …
Number of citations: 540 www.annualreviews.org

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